2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-p-tolyl-ethanone
Overview
Description
Tetrazoles are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They play a very important role in medicinal and pharmaceutical applications .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in ecofriendly ways such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .Molecular Structure Analysis
Tetrazoles are a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .Chemical Reactions Analysis
On heating, tetrazoles decompose and emit toxic nitrogen fumes . They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .Physical and Chemical Properties Analysis
Tetrazoles are crystalline light yellow powder and odorless . They show melting point temperature at 155–157°C . Tetrazole dissolves in water, acetonitrile, etc .Scientific Research Applications
Synthesis and Chemical Characterization
- 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-p-tolyl-ethanone and its derivatives have been synthesized and characterized in various studies. These compounds have been investigated for their potential applications in the field of medicinal and drug research. For instance, novel thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives containing tosyl moiety have been synthesized, offering insights into their potential chemical properties and applications (Hessien, Kadah, & Marzouk, 2009).
Biological and Antimicrobial Activities
- The compound and its derivatives have been evaluated for their biological activities. For example, certain tetrazole derivatives have been synthesized and assessed for their anticholinesterase activities, which is significant in exploring new treatments for diseases like Alzheimer's (Abu Mohsen et al., 2014). Moreover, other studies have focused on the antimicrobial activity of novel 1-(2‑hydroxy-4-propoxy-3-propylphenyl)ethanone derivatives bearing thiotetrazole, showing effectiveness against various bacterial and fungal strains (Dişli et al., 2021).
Anticancer Potential
- The potential anticancer properties of these compounds have been a subject of interest. Certain studies have demonstrated the synthesis of tetrazole derivatives and their evaluation for anticandidal activity and cytotoxicity, indicating their potential use in cancer treatment (Kaplancıklı et al., 2014).
Application in Synthesis of Other Compounds
- These compounds have also been used in the synthesis of other complex chemical structures. For example, the reduction of certain ketones with sodium tetrahydridoborate has led to the creation of new chemical entities, showcasing the versatility of these compounds in synthetic chemistry (Krylov, Dogadina, & Trifonov, 2014).
Novel Drug Design and Evaluation
- Furthermore, these compounds have been involved in the design and evaluation of novel antimicrobial and anticancer agents. The synthesis and structural confirmation of new compounds, along with their screening for antibacterial and antifungal activities, indicate the potential of these compounds in drug development (Antypenko et al., 2012).
Mechanism of Action
While the specific mechanism of action for “2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-p-tolyl-ethanone” is not available, tetrazoles and their derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Properties
IUPAC Name |
2-[5-(4-aminophenyl)tetrazol-2-yl]-1-(4-methylphenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-11-2-4-12(5-3-11)15(22)10-21-19-16(18-20-21)13-6-8-14(17)9-7-13/h2-9H,10,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMHZJRBZOYZTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2N=C(N=N2)C3=CC=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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